

In-depth Technical Guide: Focus on Methyl Azepan-1-ylacetate

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Compound of Interest

Compound Name: Ethyl azepan-1-ylacetate

Cat. No.: B1291652

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To the valued researcher,

Following a comprehensive search, a specific CAS number for **Ethyl azepan-1-ylacetate** could not be definitively identified in publicly available chemical databases. This suggests that the compound may not be extensively documented or is not commonly referred to by this name.

However, substantial data is available for the closely related methyl ester analogue, Methyl 2-(azepan-1-yl)acetate (CAS Number: 99065-22-2). This technical guide will provide a detailed overview of this compound, adhering to the specified requirements for data presentation, experimental protocols, and visualization, which may serve as a valuable reference for your research.

Chemical Identification and Properties

Methyl 2-(azepan-1-yl)acetate is a chemical intermediate with the azepane ring system, a seven-membered heterocyclic motif of interest in medicinal chemistry.

Property	Value	Reference
CAS Number	99065-22-2	[1]
Molecular Formula	C9H17NO2	[1]
Molecular Weight	171.24 g/mol	[1]
IUPAC Name	methyl 2-(azepan-1-yl)acetate	[1]
SMILES	<chem>COC(=O)CN1CCCCC1</chem>	[1]
InChIKey	GNUZJPUUUCAMNF-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

The synthesis of azepane derivatives often involves the modification of the azepane ring. While specific synthesis protocols for Methyl 2-(azepan-1-yl)acetate are not readily available in the provided search results, a general approach can be inferred from standard organic chemistry principles. A plausible synthetic route is the N-alkylation of azepane with a methyl haloacetate.

General Experimental Protocol: N-alkylation of Azepane

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

- Azepane
- Methyl bromoacetate or Methyl chloroacetate
- A suitable base (e.g., potassium carbonate, triethylamine)
- Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
- Standard laboratory glassware for organic synthesis
- Purification apparatus (e.g., column chromatography, distillation)

Procedure:

- To a solution of azepane (1 equivalent) in the chosen anhydrous solvent, add the base (1.1-1.5 equivalents).
- Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Slowly add a solution of methyl haloacetate (1 equivalent) in the same solvent to the reaction mixture.
- The reaction mixture is then stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by a suitable technique (e.g., Thin Layer Chromatography - TLC) until completion.
- Upon completion, the reaction mixture is cooled to room temperature, and the solid by-products are removed by filtration.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure Methyl 2-(azepan-1-yl)acetate.



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A generalized workflow for the synthesis of Methyl 2-(azepan-1-yl)acetate.

Biological Activity and Potential Applications

While the direct biological activities of Methyl 2-(azepan-1-yl)acetate are not detailed in the provided search results, the azepane scaffold is a common feature in a variety of biologically active molecules. The search results allude to the broad biological activities of various extracts and compounds, but not specifically for this molecule.

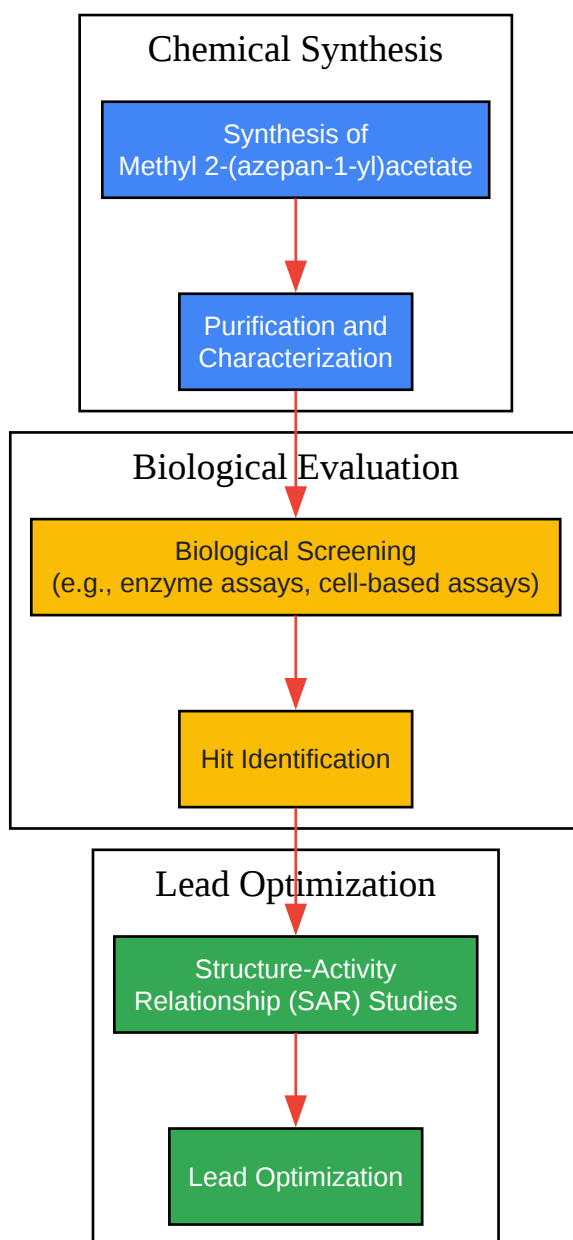
The presence of the azepane ring suggests potential applications in drug discovery, as this motif is found in compounds with diverse pharmacological effects. Further research would be required to elucidate the specific biological profile of Methyl 2-(azepan-1-yl)acetate.

Signaling Pathways

There is no specific information available in the provided search results regarding the signaling pathways modulated by Methyl 2-(azepan-1-yl)acetate. Elucidating such interactions would necessitate dedicated biological screening and mechanism-of-action studies.

Logical Relationships in Research and Development

The development of a compound like Methyl 2-(azepan-1-yl)acetate typically follows a structured progression from synthesis to potential application.



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Logical progression of research and development for a novel chemical entity.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided for the synthesis is a general representation and should be adapted and optimized with appropriate safety precautions in a laboratory setting. No specific biological activity has been confirmed for Methyl 2-(azepan-1-yl)acetate in the provided information.

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References

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
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